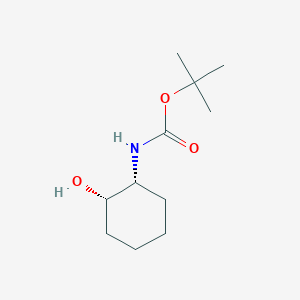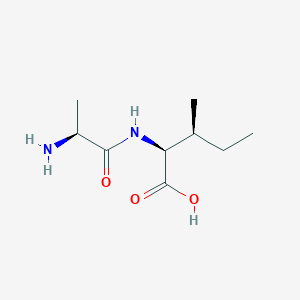
Ala-ile
Descripción general
Descripción
“Ala-Ile”, also known as “Alanylisoleucine” or “AI”, is a dipeptide that consists of two amino acids, alanine and isoleucine, linked by a peptide bond . It’s a part of the class of organic compounds known as dipeptides .
Synthesis Analysis
The synthesis of this compound involves various methods. One such method involves the use of selectively labeled amino acid precursors (Ile, Leu, Val) or the addition of selectively labeled amino acids (Ala, Met, Thr) .
Molecular Structure Analysis
The molecular structure of this compound has been investigated through atomistic simulations and experiments . These studies have examined the structural and conformational properties of this compound in water and methanol solvents .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. For instance, the reaction of urea and amino acids (AAs) generates carbamoyl amino acids (CAA) along with the release of NH3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in detail. For instance, the effect of temperature on the formed structures is found to be small, from both simulation and experiments, when temperature varies from 278 to 300 K .
Aplicaciones Científicas De Investigación
1. Structural and Conformational Properties in Solvents
Alanine-Isoleucine (Ala-Ile) has been extensively studied for its structural and conformational properties. Research by Rissanou et al. (2020) examined this compound in water and methanol solvents, combining simulation and experimental methods. This study provides insights into the self-assembly propensity of this compound in aqueous solutions, highlighting its significance in the field of molecular dynamics and material science (Rissanou et al., 2020).
2. Molecular Structure and Dynamics in Proteins
Alanine methyl groups, including those in this compound dipeptides, serve as valuable NMR probes for understanding the molecular structure and dynamics in high-molecular-weight proteins. A study by Godoy‐Ruiz et al. (2010) demonstrates the utility of Ala(β) methyl groups in revealing the ordering and structural details of proteins, which is crucial in protein chemistry and enzymology (Godoy‐Ruiz et al., 2010).
3. Applications in Medical Research
The dipeptide this compound, as part of larger peptide structures, is involved in various medical research applications. For instance, the study of parathyroid hormone-related proteins containing Ala substituted for Ile provides insights into adenylate cyclase activity and receptor binding. This research by Barden et al. (1997) has implications in understanding hormonal interactions and potential therapeutic applications (Barden et al., 1997).
4. Biochemical Characterization in Health Conditions
The presence of this compound and its related compounds in biochemical profiles can be indicative of certain health conditions. A study by Malik et al. (2015) found raised levels of alanine and isoleucine/leucine/valine in coronary artery disease patients, suggesting their potential as biomarkers in cardiovascular research (Malik et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ala-Ile, a dipeptide composed of the amino acids alanine and isoleucine, has been shown to have a significant impact on various biological targets. As a small signaling molecule, it has been shown to enhance plant growth under abiotic stress . It is also a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme , which play crucial roles in various biological processes.
Mode of Action
The mode of action of this compound involves its interaction with its targets and the resulting changes. For instance, in the case of plants, this compound is metabolically converted to protoporphyrin IX (PpIX), which accumulates in the skin . This conversion is part of the compound’s interaction with its targets, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of tetrapyrroles. After this compound biosynthesis, two this compound molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This pathway, known as the C5 pathway, starts from glutamic acid, which is produced by the TCA cycle .
Pharmacokinetics
Studies on similar compounds suggest that this compound is likely to be rapidly absorbed and eliminated . This suggests that this compound has good bioavailability, making it effective in exerting its biological effects.
Result of Action
The result of this compound’s action at the molecular and cellular level is the enhancement of key physiological and biochemical processes. For instance, in plants, the exogenous application of this compound has been shown to enhance photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the self-assembly propensity of this compound in aqueous solutions has been studied, and it has been found that the strength of the self-assembly propensity of this compound is greater than that of Ala-Ala but less than that of Phe-Phe . This suggests that the environment in which this compound is present can significantly influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
Alanine-Isoleucine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, a tripeptide, IAF (Ile-Ala-Phe), derived from pumpkin seed proteins, has shown considerable Angiotensin-I-converting enzyme (ACE) inhibitory ability . The nature of these interactions is often complex and multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Alanine-Isoleucine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Aminolevulinic acid (ALA), a metabolic intermediate in higher plants, has been shown to enhance plant growth under abiotic stress . ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme .
Molecular Mechanism
The molecular mechanism of action of Alanine-Isoleucine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the tripeptide IAF (Ile-Ala-Phe) could bind with key residues in the active site of ACE .
Metabolic Pathways
Alanine-Isoleucine is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For example, ALA is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme
Propiedades
IUPAC Name |
(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t5-,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOICJZJSRWNHX-ACZMJKKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29727-65-9 | |
| Record name | Alanylisoleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028690 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



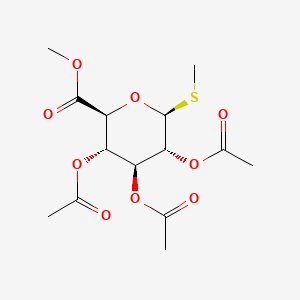

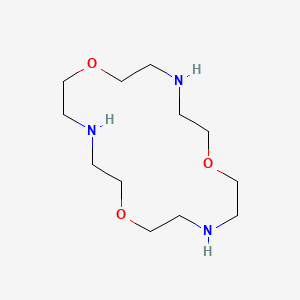





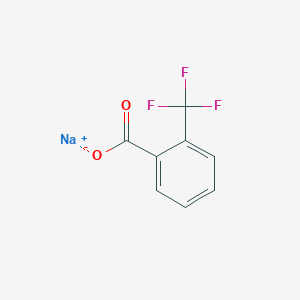
![6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3257880.png)

